2-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O/c1-12-6-11-17(23-22-12)20-13-7-9-14(10-8-13)21-18(24)15-4-2-3-5-16(15)19/h2-11H,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJZDVQXMONOLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the fluorine atom. One common method involves the reaction of 2-fluorobenzoyl chloride with 4-aminophenyl-6-methylpyridazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The fluorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Table 1: Comparative Overview of 2-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide and Analogs
Pharmacological and Biophysical Insights
- Fluorine Impact : The 2-fluoro substitution in the benzamide ring is conserved across multiple analogs (e.g., Example 53, ), suggesting its role in optimizing electronic effects and metabolic stability .
- Heterocyclic Diversity : Thioacetamide derivatives () exhibit structural divergence but retain the benzamide backbone, highlighting the scaffold’s versatility in drug design .
- Cyclic Ethers : AR04 and AR05 () demonstrate how cyclic ethers (tetrahydrofuran/pyran) can replace traditional aromatic systems to reduce toxicity or improve pharmacokinetics .
Biological Activity
2-Fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a fluorine atom, a benzamide moiety, and a pyridazine derivative, which contribute to its biological properties. The chemical formula is , with a molecular weight of approximately 316.35 g/mol.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Activity : Many derivatives show promising results against various cancer cell lines.
- Antimicrobial Properties : Some studies suggest effectiveness against bacterial strains.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in disease pathways.
The anticancer effects are primarily attributed to the compound's ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. For example, similar compounds have demonstrated selectivity towards HDAC1, HDAC2, and HDAC3 with IC50 values in the nanomolar range .
Case Studies
-
HepG2 Cell Line Study :
- Findings : The compound exhibited an IC50 value of 1.30 μM against HepG2 cells, indicating significant antiproliferative activity.
- Mechanism : Induced apoptosis and G2/M phase arrest were observed as contributing factors to its antitumor activity.
- Comparative Analysis : Compared with SAHA (suberoylanilide hydroxamic acid), which had an IC50 of 17.25 μM, the tested compound showed superior efficacy .
- Xenograft Model :
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research on related compounds indicates effectiveness against various pathogens:
- E. coli : Some derivatives have shown minimum inhibitory concentrations (MICs) around 50 µM.
- S. aureus and S. agalactiae : Efficacy has been noted with MIC values ranging from 75 µM to 100 µM .
Summary of Biological Activities
| Activity Type | Assay Type | IC50 / MIC Values | Notes |
|---|---|---|---|
| Anticancer | HepG2 Cell Line | 1.30 μM | Induces apoptosis; G2/M phase arrest |
| Antimicrobial | E. coli | 50 µM | Effective against Gram-negative bacteria |
| S. aureus | 75 µM | Moderate efficacy observed | |
| S. agalactiae | 100 µM | Efficacy noted in specific assays |
Q & A
Basic: What are the typical synthetic routes for preparing 2-fluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide?
The synthesis involves multi-step reactions, including:
- Amide bond formation : Condensation of 2-fluorobenzoic acid derivatives with aniline intermediates under coupling agents like EDCI/HOBt .
- Pyridazine-amino coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the 6-methylpyridazine moiety to the aniline ring .
- Optimization : Reaction conditions (e.g., anhydrous DMF as solvent, 60–80°C, 12–24 hr) are critical for yield and purity. TLC and NMR monitor intermediate steps .
Basic: What analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : 1H/13C NMR in DMSO-d6 or CDCl3 to confirm aromatic proton environments and amide bond formation .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Assay variability : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays) to cross-validate target engagement .
- Structural analogs : Compare activity with related compounds (e.g., trifluoromethyl-substituted benzamides) to identify substituent-specific effects .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to isolate variables like solvent or cell-line differences .
Advanced: What strategies optimize Structure-Activity Relationship (SAR) studies for this compound?
- Core modifications : Substitute the pyridazine ring with pyrimidine or triazine groups to assess impact on target selectivity .
- Fluorine positioning : Compare 2-fluoro vs. 3-fluoro benzamide derivatives to evaluate electronic effects on binding .
- Methyl group removal : Synthesize 6-desmethylpyridazine analogs to probe steric interactions .
Basic: What are the primary biological targets or pathways investigated for this compound?
- Kinase inhibition : Potential activity against tyrosine kinases (e.g., EGFR) due to structural similarity to pyridazine-based inhibitors .
- Apoptosis modulation : Assess caspase-3/7 activation in cancer cell lines via flow cytometry .
- Cellular uptake : Use fluorescent tagging (e.g., BODIPY conjugates) to study permeability and intracellular localization .
Advanced: How can researchers troubleshoot low yields in the final coupling step?
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) for Suzuki-Miyaura reactions .
- Solvent effects : Switch from DMF to THF or dioxane to reduce side reactions .
- Temperature control : Lower reaction temperatures (e.g., 50°C) to minimize decomposition of heat-sensitive intermediates .
Advanced: What computational methods support molecular interaction studies?
- Docking simulations : Use AutoDock Vina to model binding poses with kinase domains (PDB: 1M17) .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
- QSAR modeling : Generate predictive models using MOE descriptors for logP and polar surface area .
Basic: How should researchers handle stability and storage of this compound?
- Storage : -20°C in amber vials under argon to prevent hydrolysis of the amide bond .
- Stability assays : Monitor degradation via HPLC every 3 months; >90% purity over 12 months is acceptable .
Advanced: What metabolic pathways are predicted for this compound?
- CYP450 metabolism : Use liver microsomes (human/rat) to identify oxidation sites (e.g., pyridazine ring) via LC-MS/MS .
- Glucuronidation assays : Incubate with UDP-glucuronosyltransferase to assess phase II metabolism .
- Metabolite identification : Compare fragmentation patterns with synthetic standards .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Waste disposal : Neutralize acidic/basic byproducts before incineration .
- Acute toxicity : Refer to SDS for LD50 data from zebrafish or murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
